- Trichloromethyl chloroformatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3,
Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

CYCLOHEXYL ISOCYANIDE structure
상품 이름:CYCLOHEXYL ISOCYANIDE
CYCLOHEXYL ISOCYANIDE 화학적 및 물리적 성질
이름 및 식별자
-
- CYCLOHEXYL ISOCYANIDE
- Cyclohexane, isocyano-
- Cyclohexaneisonitrile
- BIO-FARMA BF001328
- ISOCYANOCYCLOHEXANE
- HANSA ISN-0519
- CYCLOHEXYL ISONITRILE
- Cyclohexyl #niso-cyanide
- Cyclohexyl isocyanide (6CI, 7CI, 8CI)
- Isocyanocyclohexane (ACI)
- 1-Cyclohexyl isonitrile
- MFCD00003839
- EN300-254313
- SCHEMBL243870
- 3-Isocyano-cyclohexane
- Isocyano-cyclohexane
- AKOS001476742
- Q27102739
- D89407
- GEO-00871
- CYI
- A904753
- NSC-60128
- NSC60128
- N-Cyclohexylisocyanide
- EINECS 213-238-7
- LS-13296
- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
- NS00039528
- XYZMOVWWVXBHDP-UHFFFAOYSA-N
- NSC 60128
- cyclohexylisonitrile
- CYCLOHEXYL-ISOCYANIDE
- 931-53-3
- CHEBI:17966
- Cyclohexylisocyanide
- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
- DTXSID90239266
- N7L87QP9YG
- FT-0633127
- CS-W004145
- STK893682
- DB-057375
- SY040862
- BBL020976
-
- MDL: MFCD00003839
- 인치: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
- InChIKey: XYZMOVWWVXBHDP-UHFFFAOYSA-N
- 미소: [C-]#[N+]C1CCCCC1
계산된 속성
- 정밀분자량: 109.089149g/mol
- 표면전하: 0
- XLogP3: 1.7
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 회전 가능한 화학 키 수량: 0
- 동위원소 질량: 109.089149g/mol
- 단일 동위원소 질량: 109.089149g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 4.4Ų
- 중원자 수량: 8
- 복잡도: 103
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
실험적 성질
- 색과 성상: 미확정
- 밀도: 0.878 g/mL at 25 °C(lit.)
- 융해점: 6.45°C
- 비등점: 78°C/27mmHg(lit.)
- 플래시 포인트: 화씨 온도: 170.6°f
섭씨: 77 ° c - 굴절률: n20/D 1.45(lit.)
- 안정성: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- PSA: 0.00000
- LogP: 1.46910
- 용해성: 미확정
CYCLOHEXYL ISOCYANIDE 보안 정보
-
기호:
- 제시어:위험했어
- 피해 선언: H227-H301+H311+H331-H315-H319
- 경고성 성명: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- 위험물 운송번호:UN 2810 6.1/PG 2
- WGK 독일:3
- 위험 범주 코드: 23/24/25
- 보안 지침: S36/37
- 포카표 F사이즈:10-13-21
-
위험물 표지:
- 위험 등급:6.1
- 저장 조건:2-8°C
- 패키지 그룹:III
- 위험 용어:R20/21/22
CYCLOHEXYL ISOCYANIDE 세관 데이터
- 세관 번호:2926909090
- 세관 데이터:
?? ?? ??:
2926909090개요:
2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%
CYCLOHEXYL ISOCYANIDE 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1438-5g |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 98.0%(GC) | 5g |
¥1185.0 | 2022-06-10 | |
Enamine | EN300-254313-2.5g |
isocyanocyclohexane |
931-53-3 | 95% | 2.5g |
$61.0 | 2024-06-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-1g |
Cyclohexyl Isocyanide |
931-53-3 | ≥98%(GC) | 1g |
¥140.00 | 2022-09-02 | |
TRC | C992355-2.5g |
Cyclohexyl Isocyanide |
931-53-3 | 2.5g |
$ 155.00 | 2022-06-06 | ||
Enamine | EN300-254313-0.1g |
isocyanocyclohexane |
931-53-3 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
Enamine | EN300-254313-25.0g |
isocyanocyclohexane |
931-53-3 | 95% | 25.0g |
$425.0 | 2024-06-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |
Cyclohexyl Isocyanide |
931-53-3 | >98.0%(GC) | 5g |
¥1185.00 | 2024-04-15 | |
Enamine | EN300-254313-0.05g |
isocyanocyclohexane |
931-53-3 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-254313-100.0g |
isocyanocyclohexane |
931-53-3 | 95% | 100.0g |
$1471.0 | 2024-06-19 | |
Enamine | EN300-254313-5.0g |
isocyanocyclohexane |
931-53-3 | 95% | 5.0g |
$101.0 | 2024-06-19 |
CYCLOHEXYL ISOCYANIDE 합성 방법
합성회로 1
합성회로 2
합성회로 3
반응 조건
1.1 Reagents: Tosyl chloride , Pyridine Solvents: Dimethyl carbonate ; cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
참조
- A more sustainable and highly practicable synthesis of aliphatic isocyanidesGreen Chemistry, 2020, 22(3), 933-941,
합성회로 4
합성회로 5
합성회로 6
합성회로 7
반응 조건
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) , Potassium carbonate , Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ; 2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
참조
- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reactionBioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816,
합성회로 8
합성회로 9
반응 조건
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
참조
- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimidesChemische Berichte, 1966, 99(10), 3163-72,
합성회로 10
반응 조건
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ; 0 - 5 °C
1.2 Reagents: Water ; 0 - 5 °C
참조
- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reactionIzvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19,
합성회로 11
합성회로 12
합성회로 13
반응 조건
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
참조
- Highly Stereoselective Ugi/Pictet-Spengler SequenceJournal of Organic Chemistry, 2022, 87(11), 7085-7096,
합성회로 14
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Triethylamine ; 4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
참조
- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkitGreen Chemistry, 2017, 19(1), 249-258,
합성회로 17
합성회로 18
합성회로 19
합성회로 20
CYCLOHEXYL ISOCYANIDE Raw materials
- Carbonimidic dichloride, cyclohexyl-
- Methanethioamide, N-cyclohexyl-
- Ethyl formate
- N-Cyclohexylformamide
- isothiocyanatocyclohexane
CYCLOHEXYL ISOCYANIDE Preparation Products
CYCLOHEXYL ISOCYANIDE 관련 문헌
-
Victor A. Jaffett,Alok Nerurkar,Xufeng Cao,Ilia A. Guzei,Jennifer E. Golden Org. Biomol. Chem. 2019 17 3118
-
2. Synthesis of imidazolocoumarins by the amide-directed oxidative cyclisation of enol-Ugi derivativesJosé Luis Ramiro,Ana G. Neo,Carlos F. Marcos Org. Biomol. Chem. 2022 20 5293
-
Yuanqing Wei,Xiaoxi Zhou,Guangning Hong,Zhixin Chen,Hong Zhang,Haiping Xia Org. Chem. Front. 2015 2 560
-
Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326
-
Ahmed Al Otaibi,Fiona M. Deane,Cecilia C. Russell,Lacey Hizartzidis,Siobhann N. McCluskey,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2019 9 7652
931-53-3 (CYCLOHEXYL ISOCYANIDE) 관련 제품
- 108-09-8(1,3-Dimethylbutylamine)
- 768-94-5(Amantadine)
- 616-24-0(3-Aminopentane)
- 543-82-8(1,5-Dimethylhexylamine)
- 591-77-5(pentane-1,4-diamine)
- 1003-03-8(cyclopentanamine)
- 355377-26-3(2-isocyanopentane)
- 134420-07-8(Cycloheptyl isocyanide)
- 175278-38-3(4-Butyl-1-iodo-2-methylbenzene)
- 2224159-48-0(6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE

순결:99%
재다:25g
가격 ($):268.0